1-Ethyl-1H-1,2,4-triazole-3-methanol
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Overview
Description
(1-ethyl-1H-1,2,4-triazol-3-yl)methanol is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features an ethyl group attached to the nitrogen atom at position 1 and a hydroxymethyl group at position 3 of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-1,2,4-triazol-3-yl)methanol can be achieved through various methods. One common approach involves the reaction of ethyl hydrazine with formic acid to form 1-ethyl-1H-1,2,4-triazole. This intermediate is then reacted with formaldehyde to introduce the hydroxymethyl group at position 3 .
Industrial Production Methods
Industrial production of triazole derivatives often involves large-scale reactions using similar synthetic routes. The reactions are typically carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazole derivatives
Scientific Research Applications
(1-ethyl-1H-1,2,4-triazol-3-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of corrosion inhibitors and agrochemicals .
Mechanism of Action
The mechanism of action of (1-ethyl-1H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-triazole: The parent compound without the ethyl and hydroxymethyl groups.
1-ethyl-1H-1,2,4-triazole: Lacks the hydroxymethyl group.
(1-p-tolyl-1H-1,2,4-triazol-4-yl)methanol: Contains a p-tolyl group instead of an ethyl group
Uniqueness
(1-ethyl-1H-1,2,4-triazol-3-yl)methanol is unique due to the presence of both an ethyl group and a hydroxymethyl group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to other triazole derivatives .
Properties
Molecular Formula |
C5H9N3O |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(1-ethyl-1,2,4-triazol-3-yl)methanol |
InChI |
InChI=1S/C5H9N3O/c1-2-8-4-6-5(3-9)7-8/h4,9H,2-3H2,1H3 |
InChI Key |
FAGMHKIJASRQSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=N1)CO |
Origin of Product |
United States |
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